molecular formula C11H15NO3 B3176279 2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid CAS No. 98708-84-0

2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid

Cat. No.: B3176279
CAS No.: 98708-84-0
M. Wt: 209.24 g/mol
InChI Key: KVCLBSURIAFEJS-UHFFFAOYSA-N
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Description

Contextualization within Substituted Phenylalanine Derivatives

Phenylalanine, with its aromatic side chain, is a common target for chemical modification to create a diverse array of non-canonical amino acids. arizona.edu These modifications can range from simple halogenation to the introduction of more complex functional groups. The substitutions on the phenyl ring can influence the amino acid's size, hydrophobicity, electronic properties, and potential for bioorthogonal reactions.

2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid is a phenylalanine derivative with two key substitutions on its phenyl ring: a methoxy (B1213986) group at the 3-position and a methyl group at the 4-position. This specific arrangement of substituents is anticipated to modulate its steric and electronic properties compared to natural phenylalanine. The methoxy group can act as a hydrogen bond acceptor and introduce a degree of polarity, while the methyl group adds hydrophobicity and bulk.

The synthesis of such substituted phenylalanine derivatives often involves multi-step chemical processes. Common strategies include the alkylation of glycine (B1666218) derivatives, enzymatic synthesis from corresponding cinnamic acids, and various cross-coupling reactions to build the substituted aromatic ring. nih.gov

Below is a data table outlining the general characteristics of substituted phenylalanine derivatives, providing context for the properties that might be expected from this compound.

PropertyGeneral Description for Substituted Phenylalanine Derivatives
Structure Core structure of phenylalanine with one or more substituents on the phenyl ring.
Synthesis Typically synthesized through chemical or enzymatic methods.
Physical Properties Varying hydrophobicity, polarity, and size depending on the substituent.
Chemical Reactivity Can be designed to include bioorthogonal handles for specific chemical ligation.

Significance in Modern Chemical Biology and Research Domains

The true significance of novel substituted phenylalanine derivatives like this compound lies in their potential to be incorporated into peptides and proteins, thereby introducing new functionalities. This technique, known as genetic code expansion, allows researchers to site-specifically introduce non-canonical amino acids into a protein's sequence.

The incorporation of such modified amino acids can be used to:

Probe Protein Environments: The unique spectroscopic properties of a substituted phenylalanine can serve as a probe to report on the local environment within a protein.

Introduce Bioorthogonal Handles: Functional groups on the phenyl ring can be used for specific chemical reactions, allowing for the attachment of fluorescent dyes, crosslinkers, or other labels.

Modulate Protein Structure and Function: The altered size and chemical nature of the side chain can be used to systematically probe structure-function relationships in proteins.

Enhance Therapeutic Properties: In peptide-based drugs, the introduction of non-canonical amino acids can improve stability against proteolysis, enhance binding affinity, and modify pharmacokinetic properties.

While specific research applications for this compound are not readily found in the literature, its structure suggests potential utility in these areas. The methoxy and methyl groups could influence protein folding and binding interactions in unique ways, making it a candidate for studies requiring fine-tuning of steric and electronic parameters within a protein active site or at a protein-protein interface.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-methoxy-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-3-4-8(6-10(7)15-2)5-9(12)11(13)14/h3-4,6,9H,5,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCLBSURIAFEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304626
Record name 3-Methoxy-4-methylphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98708-84-0
Record name 3-Methoxy-4-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98708-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Stereochemical Investigations

Elucidation of Molecular Conformation and Configuration

2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid possesses a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group and the carboxylic acid group. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (S)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid and (R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid.

The absolute configuration (R or S) is determined by the spatial arrangement of the four different substituents around the chiral center. This is typically established using techniques such as X-ray crystallography on a single crystal of one of the enantiomers or through chiral synthesis from a starting material of known configuration. The conformation of the molecule, which describes the rotation around its single bonds, is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino and carboxyl groups.

Chiral Purity and Enantiomeric Excess Determination

Determining the chiral purity, or enantiomeric excess (ee), is crucial for applications involving stereospecific interactions. Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present compared to the other. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acids and their derivatives, CSPs based on cyclodextrins, glycopeptides (like vancomycin or teicoplanin), or Pirkle-type phases are commonly used. nih.govnih.gov The relative area of the peaks in the chromatogram corresponds to the ratio of the enantiomers in the mixture, allowing for the calculation of enantiomeric excess.

Gas Chromatography (GC): For GC analysis, the amino acid must first be converted into a volatile derivative, such as an N-trifluoroacetyl-O-alkyl ester. nih.gov The derivatized enantiomers are then separated on a chiral capillary column. nih.gov

Mass Spectrometry (MS): Mass spectrometry can determine enantiomeric excess by using a chiral selector that forms diastereomeric complexes with the enantiomers. ucdavis.edursc.org These complexes can then be distinguished by their fragmentation patterns or reaction kinetics in the mass spectrometer. ucdavis.edursc.org

Spectroscopic Research Techniques for Structure Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of the compound.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) and methyl group protons, and the protons of the propanoic acid backbone.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. The spectrum would display unique signals for the carboxylic acid carbon, the alpha- and beta-carbons, the aromatic carbons, and the methoxy and methyl carbons.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Notes
Carboxyl (-COOH)10.0 - 12.0 (broad)170 - 175Chemical shift is concentration and solvent dependent.
Alpha-Carbon CH3.5 - 4.055 - 60Position is influenced by adjacent amino and carboxyl groups.
Beta-Carbon CH₂2.8 - 3.235 - 40Protons may be diastereotopic, leading to complex splitting.
Aromatic CH (C5-H)6.7 - 6.9~112Ortho to methoxy group.
Aromatic CH (C6-H)6.7 - 6.9~120Para to methoxy group.
Aromatic CH (C2-H)6.9 - 7.1~110Ortho to methoxy group.
Methoxy (-OCH₃)~3.8 (singlet)~56Characteristic sharp singlet for the three equivalent protons.
Methyl (-CH₃)~2.2 (singlet)~16Attached to the aromatic ring.

Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. Key functional groups like O-H (from the carboxylic acid), N-H (from the amino group), C=O (carbonyl), C-O, and aromatic C-H and C=C bonds exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the aromatic ring stretching modes.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H StretchCarboxylic Acid2500-3300 (very broad)Weak
N-H StretchAmino Group3300-3500 (medium)Medium
C-H StretchAromatic3000-3100 (medium)Strong
C-H StretchAliphatic2850-3000 (medium)Strong
C=O StretchCarboxylic Acid1700-1725 (strong)Medium
C=C StretchAromatic Ring1500-1600 (medium)Strong
N-H BendAmino Group1580-1650 (variable)Weak
C-O StretchEther/Carboxylic Acid1210-1320 / 1000-1300 (strong)Medium

Note: These are typical frequency ranges. The exact position and intensity of the bands can be influenced by factors such as hydrogen bonding and molecular conformation. nih.govresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the absorption is dominated by the substituted benzene ring, which acts as a chromophore. The methoxy and methyl substituents on the ring will influence the wavelength of maximum absorbance (λmax) due to π → π* transitions. The presence of these auxochromes typically causes a bathochromic (red) shift compared to unsubstituted benzene.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Under electron ionization (EI), the molecule is expected to form a molecular ion [M]⁺, whose m/z value corresponds to the molecular weight of the compound (223.26 g/mol ). This molecular ion can then undergo fragmentation. A characteristic and often dominant fragmentation pathway for this type of molecule is the loss of the carboxyl group (-COOH) via cleavage of the bond between the alpha and beta carbons, leading to a significant fragment ion.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Formula of Fragment Notes
223[M]⁺[C₁₂H₁₇NO₃]⁺Molecular Ion
178[M - COOH]⁺[C₁₁H₁₆NO]⁺Loss of the carboxyl group (45 Da).
150[CH₂(C₇H₇O)]⁺[C₈H₈O]⁺Fragment from the substituted benzyl (B1604629) moiety.
135[C₉H₁₁O]⁺[C₉H₁₁O]⁺Benzyl cation with methoxy and methyl groups.
74[CH(NH₂)COOH]⁺[C₂H₄NO₂]⁺Fragment containing the amino acid core.

Note: The relative abundance of these fragments provides a fingerprint for the molecule's structure. Softer ionization techniques like Electrospray Ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 224. docbrown.infodocbrown.infounito.it

Computational and Theoretical Investigations of 2 Amino 3 3 Methoxy 4 Methylphenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the electronic structure and properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) and ab initio methods are two of the most powerful and widely used quantum chemical approaches for studying molecular systems. mdpi.comresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. fiveable.mewikipedia.orglibretexts.org In contrast, DFT methods are based on the electron density of a molecule to calculate its energy and other properties. mdpi.com

For a molecule like 2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in determining its optimized geometry, electronic structure, and thermodynamic properties. mdpi.comresearchgate.net Ab initio methods, while computationally more demanding, can provide benchmark results for smaller molecules and are used to validate the accuracy of DFT approaches. rsc.orgpnas.org The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results that account for polarization and diffuse functions, which are important for describing the electronic distribution in a molecule with heteroatoms like oxygen and nitrogen. researchgate.net

Illustrative Data Table: Comparison of DFT and Ab Initio Methods for Amino Acid Analysis

Method Computational Cost Accuracy for Geometries Accuracy for Energies Typical Application
DFT (e.g., B3LYP) ModerateHighGood to HighRoutine geometry optimizations, electronic property calculations for medium to large molecules. mdpi.com
Ab Initio (e.g., MP2) HighVery HighHighBenchmarking, high-accuracy calculations for smaller systems. rsc.org
Ab Initio (e.g., CCSD(T)) Very HighExcellentExcellent"Gold standard" for energy calculations, used for highly accurate benchmarking.

This table provides a general comparison of common quantum chemical methods and is for illustrative purposes.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netuni-muenchen.denih.gov NBO analysis can elucidate charge transfer interactions, hyperconjugation, and the nature of chemical bonds, offering a more intuitive chemical perspective than canonical molecular orbitals. nih.govwisc.edu For this compound, NBO analysis can reveal the delocalization of electron density between the phenyl ring, the methoxy (B1213986) group, and the amino acid backbone.

Illustrative Data Table: Frontier Molecular Orbital Energies for a Substituted Phenylpropanoic Acid Derivative

Parameter Energy (eV) Interpretation
HOMO Energy -6.5Electron-donating ability
LUMO Energy -1.2Electron-accepting ability
HOMO-LUMO Gap 5.3Chemical stability and reactivity

This is a hypothetical data table to illustrate the type of information obtained from a HOMO-LUMO analysis.

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. acs.orgrsc.orgacs.orgmdpi.com By comparing calculated and experimental spectra, the structure and conformation of this compound can be confidently assigned. nih.gov

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. acs.orgyoutube.comnih.govyoutube.com This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the C=O stretch of the carboxylic acid, the N-H bends of the amine, and the aromatic C-H stretches. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netfaccts.demdpi.comgithub.comyoutube.com By calculating the energies of electronic transitions, TD-DFT can help to understand the color and photophysical properties of this compound.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Parameter Value Assignment
¹³C NMR Chemical Shift (δ)175 ppmCarboxylic Carbon
IR Vibrational Frequency (cm⁻¹)1720 cm⁻¹C=O Stretch
Raman Vibrational Frequency (cm⁻¹)1610 cm⁻¹Aromatic C=C Stretch
UV-Vis Absorption Maximum (λmax)275 nmπ → π* transition in the phenyl ring

This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, molecular modeling and dynamics simulations are essential for exploring its dynamic behavior and conformational landscape.

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. nih.gov Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers. nih.govmpg.deacs.org These simulations provide a detailed understanding of the molecule's flexibility and the preferred spatial arrangement of its functional groups, which is crucial for its biological activity and interactions with other molecules. manchester.ac.uk

Molecular dynamics simulations are also invaluable for studying the intermolecular interactions of this compound. nih.govacs.orgnih.govacs.org These simulations can model the behavior of the molecule in solution and predict its tendency to form dimers or larger aggregates. nih.govgersteinlab.orgmdpi.commdpi.com Understanding these interactions is critical for predicting the molecule's solubility, crystal packing, and potential for self-assembly. mdpi.comnih.gov By analyzing the simulation trajectories, specific intermolecular interactions, such as hydrogen bonds between the amino and carboxyl groups or π-stacking of the phenyl rings, can be identified and quantified.

Illustrative Data Table: Intermolecular Interaction Energies in a Dimer of a Phenylalanine Derivative

Interaction Type Energy (kcal/mol) Contributing Groups
Hydrogen Bonding -8.5Carboxyl-Carboxyl
Hydrogen Bonding -5.2Amino-Carboxyl
van der Waals -3.1Phenyl-Phenyl
Electrostatic -2.5Amino-Carboxyl

This is a hypothetical data table illustrating the types of intermolecular interactions and their relative strengths that can be studied via molecular simulations.

Chemical Reactivity and Electronic Properties

Theoretical chemistry provides powerful tools to predict and understand the chemical behavior and electronic structure of molecules. For this compound, such studies would offer insights into its stability, reactivity, and potential applications in materials science.

Electrophilic and Nucleophilic Site Mapping (MEP)

A key tool for predicting chemical reactivity is the Molecular Electrostatic Potential (MEP) map. This analysis visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich or electron-poor.

In a hypothetical MEP analysis of this compound, one would expect to observe:

Nucleophilic Regions: Electron-rich areas, typically colored red or yellow on an MEP map, indicate sites susceptible to electrophilic attack. These would likely be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups due to the high electronegativity of oxygen.

Electrophilic Regions: Electron-deficient areas, usually colored blue, highlight sites prone to nucleophilic attack. For this molecule, positive potentials would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group.

This mapping is invaluable for predicting how the molecule would interact with other reagents, substrates, or biological receptors.

Charge Transfer and Nonlinear Optical (NLO) Properties

Intramolecular charge transfer (ICT) is a critical factor in determining a molecule's nonlinear optical (NLO) response. NLO materials are of great interest for applications in optoelectronics and photonics. A computational study would typically calculate several parameters to evaluate the NLO potential of this compound.

The presence of both electron-donating (amino and methoxy groups) and electron-withdrawing (carboxylic acid group) moieties suggests that this molecule could exhibit interesting charge transfer characteristics. A standard computational analysis would involve calculating the following:

PropertySymbolSignificance in NLOHypothetical Value
Dipole MomentµMeasures the overall polarity of the molecule.Data Not Available
Average Polarizability<α>Describes the ease of distortion of the electron cloud.Data Not Available
First HyperpolarizabilityβQuantifies the second-order NLO response.Data Not Available

This table is for illustrative purposes only, as specific calculated values for this compound are not available.

A significant value for the first hyperpolarizability (β), often compared to a standard reference like urea, would indicate that the molecule is a promising candidate for NLO applications.

Chemical Potential and Hardness Assessments

Based on conceptual DFT, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and electrophilicity index (ω) can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's stability and reactivity.

DescriptorFormulaSignificanceHypothetical Value
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital.Data Not Available
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital.Data Not Available
Energy GapΔE = ELUMO - EHOMORelates to chemical stability and reactivity.Data Not Available
Chemical Hardnessη ≈ (ELUMO - EHOMO)/2Resistance to charge transfer.Data Not Available
Chemical Potentialμ ≈ (EHOMO + ELUMO)/2Electron escaping tendency.Data Not Available

This table is for illustrative purposes only, as specific calculated values for this compound are not available.

Without dedicated computational studies on this compound, the specific values for these properties remain undetermined. Future theoretical work would be necessary to fully characterize the electronic structure and reactivity of this compound.

Biochemical Pathways and Biosynthesis Research

Metabolic Transformations and Enzymatic Biotransformations

The structure of 2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid suggests several potential enzymatic modifications, including methylation, hydroxylation, and demethylation. These transformations are key in the metabolism of many biologically active compounds.

Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to an acceptor molecule. researchgate.net In the context of aromatic compounds, Catechol-O-methyltransferase (COMT) is a well-studied enzyme responsible for the methylation of catecholamines and other catechol-containing substrates. nih.govebi.ac.uk COMT transfers a methyl group from SAM to one of the hydroxyl groups of a catechol structure. nih.gov

While this compound itself is not a catechol, its biosynthesis could involve a precursor with a catechol structure (3,4-dihydroxy-4-methylphenyl)propanoic acid. A COMT-like enzyme could then catalyze the specific methylation of the hydroxyl group at the 3-position to yield the 3-methoxy configuration. The regioselectivity of such an enzyme would be crucial in determining the final structure. Mammalian COMT typically shows a preference for meta-O-methylation, which aligns with the 3-methoxy substitution in the target compound. nih.gov The substrate specificity of COMT is broad, encompassing various catechol derivatives, and it is plausible that analogous enzymes in other organisms could act on substituted phenylalanine precursors. nih.govacs.org

Table 1: Examples of Substrates for Mammalian Catechol-O-methyltransferase (COMT)
SubstrateTypePrimary Methylation Position
DopamineEndogenous Catecholaminemeta
EpinephrineEndogenous Catecholaminemeta
NorepinephrineEndogenous Catecholaminemeta
3,4-Dihydroxybenzoic acidEndogenous Metabolitemeta
L-DOPAExogenous/Endogenousmeta
Caffeic acidExogenous Dietary Compoundmeta

Hydroxylation, the addition of a hydroxyl group, is a common metabolic reaction catalyzed by hydroxylase enzymes, often belonging to the cytochrome P450 superfamily or being pterin-dependent aromatic amino acid hydroxylases. nih.gov Phenylalanine itself is converted to tyrosine through hydroxylation by phenylalanine hydroxylase. nih.gov It is conceivable that a precursor to this compound could undergo hydroxylation reactions to introduce the necessary oxygen atom for the subsequent methylation to a methoxy (B1213986) group. For instance, a 4-methylphenylalanine precursor could be hydroxylated at the 3-position.

Conversely, demethylation is the removal of a methyl group. wikipedia.org This process can be catalyzed by various enzymes, including cytochrome P450s and dioxygenases. wikipedia.org If this compound were to be further metabolized, the 3-methoxy group could be a target for demethylation, converting it back to a hydroxyl group. This would transform the compound into 2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid.

Precursor Incorporation and Tracer Studies

To definitively elucidate the biosynthetic pathway of a compound like this compound, precursor incorporation and tracer studies are indispensable experimental approaches. taylorfrancis.com These techniques involve feeding a living system (e.g., a microorganism or plant) with a labeled potential precursor and then tracking the incorporation of the label into the final product. taylorfrancis.comnih.gov

Isotopes, both stable (e.g., ¹³C, ¹⁵N, ²H) and radioactive (e.g., ¹⁴C, ³H), are commonly used as labels. taylorfrancis.commdpi.com For example, to test the hypothesis that the biosynthesis proceeds via a phenylalanine-like pathway, ¹³C-labeled chorismate or prephenate could be supplied to the producing organism. The resulting this compound would then be isolated and analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of ¹³C incorporation. Similarly, to investigate the origin of the methyl group on the methoxy moiety, [¹³C-methyl]-S-adenosyl-L-methionine could be used as a tracer.

Table 2: Common Isotopes Used in Tracer Studies for Biosynthesis
IsotopeTypeDetection MethodCommon Application
¹³CStableMass Spectrometry, NMRTracing carbon backbones
¹⁵NStableMass Spectrometry, NMRTracing nitrogen sources (e.g., amino groups)
²H (Deuterium)StableMass Spectrometry, NMRInvestigating reaction mechanisms
¹⁴CRadioactiveScintillation Counting, AutoradiographyHigh-sensitivity tracing of carbon
³H (Tritium)RadioactiveScintillation Counting, AutoradiographyHigh-sensitivity tracing of hydrogen

Analogous Biosynthetic Routes of Substituted Phenylalanines

The biosynthesis of phenylalanine and other aromatic amino acids originates from the shikimate pathway, with chorismate being a key branch-point intermediate. frontiersin.orgnih.gov From chorismate, two primary pathways lead to phenylalanine in different organisms: the arogenate pathway and the phenylpyruvate pathway. frontiersin.orgnih.govnih.govoup.com It is highly probable that the biosynthesis of this compound follows a similar route, with additional modification steps.

In the arogenate pathway , which is predominant in plants, chorismate is first converted to prephenate, which is then transaminated to form arogenate. frontiersin.orgnih.gov Arogenate is subsequently dehydrated and decarboxylated to yield phenylalanine. frontiersin.orgnih.gov

In the phenylpyruvate pathway , common in many microorganisms, prephenate is dehydrated and decarboxylated to phenylpyruvate, which is then transaminated to produce phenylalanine. frontiersin.orgnih.gov

For a substituted phenylalanine like this compound, the substitutions on the phenyl ring could be introduced at various stages of this core pathway. One plausible scenario is that a later intermediate, such as phenylpyruvate or phenylalanine itself, undergoes methylation and methoxylation. Alternatively, the substitutions could be introduced at an earlier stage, for instance, on chorismate or prephenate, with the downstream enzymes being able to process these modified substrates. The biosynthesis of other non-proteinogenic amino acids often involves such "late-stage" modifications by tailoring enzymes.

Table 3: Potential Biosynthetic Precursors and Intermediates for Substituted Phenylalanines
Precursor/IntermediateCore PathwayPotential Modifications
ChorismateShikimate PathwayMethylation, Hydroxylation
PrephenatePhenylalanine/Tyrosine BiosynthesisMethylation, Hydroxylation
PhenylpyruvatePhenylalanine BiosynthesisMethylation, Hydroxylation, Methoxylation
ArogenatePhenylalanine BiosynthesisMethylation, Hydroxylation, Methoxylation
PhenylalanineFinal Product of Core PathwayMethylation, Hydroxylation, Methoxylation

Structure Activity Relationship Sar Studies on 2 Amino 3 3 Methoxy 4 Methylphenyl Propanoic Acid Derivatives

Stereochemical Influence on Biological Interaction Profiles

Like all alpha-amino acids (except glycine), 2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid possesses a chiral center at the alpha-carbon (the carbon atom bonded to the amino and carboxyl groups). This results in the existence of two enantiomers: the (S)-enantiomer (L-form) and the (R)-enantiomer (D-form).

In biological systems, stereochemistry is paramount. Receptors, enzymes, and other biological macromolecules are themselves chiral, being composed of L-amino acids. Consequently, they typically exhibit a high degree of stereoselectivity when interacting with small molecules. It is common for one enantiomer of a compound to have significantly higher affinity and activity than its mirror image. researchgate.net The "unnatural" D-enantiomer may not fit into the binding site correctly, or it may bind in a different, non-productive orientation.

For phenylalanine derivatives, the L-enantiomer is often the one recognized by biological systems that process natural amino acids. dundee.ac.uk Therefore, it is highly probable that the biological activity of this compound is largely, if not exclusively, associated with one of its enantiomers. Any SAR study would necessitate the synthesis and testing of optically pure enantiomers to distinguish the activity of each and to understand the precise three-dimensional requirements for molecular recognition.

Conformational Flexibility and Ligand-Receptor Interaction Hypotheses

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific low-energy conformation, known as the "bioactive conformation," that is complementary to the shape of the receptor's binding site. The molecule has several rotatable single bonds: between the phenyl ring and the side chain, and within the side chain itself.

Ligand-Receptor Interaction Hypotheses: Based on its structure, several types of interactions can be hypothesized to be critical for binding:

Ionic Interaction: The protonated amino group (-NH₃⁺) and the deprotonated carboxyl group (-COO⁻) at physiological pH are prime candidates for forming strong salt bridges with oppositely charged residues (e.g., aspartate, glutamate, lysine, arginine) in the receptor.

Hydrogen Bonding: The amino and carboxyl groups are excellent hydrogen bond donors and acceptors. The oxygen atom of the methoxy (B1213986) group can also act as a hydrogen bond acceptor. science.gov

Hydrophobic/Van der Waals Interactions: The 4-methyl group and the phenyl ring itself provide a hydrophobic surface that can interact favorably with nonpolar pockets in the receptor, lined with residues like leucine (B10760876), isoleucine, or valine.

Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking or cation-pi interactions with complementary aromatic rings (from phenylalanine, tyrosine, tryptophan) or positively charged groups in the receptor.

The conformational flexibility allows the molecule to orient these key functional groups in three-dimensional space to maximize these favorable interactions. The 3-methoxy and 4-methyl substituents influence this flexibility. The methoxy group, for example, might favor a conformation where it is oriented away from a bulky part of the receptor, or it might be critical for positioning the molecule through a specific hydrogen bond. Computational modeling, in conjunction with SAR data from conformationally constrained analogs, is essential for developing and refining hypotheses about the specific ligand-receptor interactions that govern the biological activity of this compound class. dundee.ac.uk

Molecular Mechanisms of Biological Interaction

Interference with Fundamental Cellular Processes

Further research and publication of studies specifically investigating "2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid" are required to populate these areas of knowledge.

Inhibition of Nucleic Acid Synthesis Pathways

No published research specifically investigates the effect of this compound on the inhibition of nucleic acid synthesis pathways. It is unknown whether this compound can act as an antagonist of nucleotide synthesis, incorporate into DNA or RNA, or inhibit the enzymes crucial for their synthesis, such as polymerases or topoisomerases.

Modulation of Protein Synthesis Machinery

There is no available data to suggest that this compound modulates the protein synthesis machinery. Studies have not been conducted to determine if it interferes with ribosomal function, aminoacyl-tRNA synthetases, or the process of translation initiation, elongation, or termination.

Cellular Signaling Pathway Perturbation

The impact of this compound on cellular signaling pathways has not been characterized in the scientific literature. It is unknown whether this compound can act as a ligand for any cellular receptors, modulate the activity of protein kinases or phosphatases, or affect downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, or apoptosis.

Development and Research of Novel Derivatives and Analogs

Rational Design and Combinatorial Synthesis of Derivatives

Key synthetic approaches include:

Modification of the Phenyl Ring: Introducing different substituents on the aromatic ring to alter electronic properties and steric bulk.

Amine and Carboxylic Acid Derivatization: Converting the amino and carboxyl groups into amides, esters, or other functional groups to change solubility and interaction with biological targets.

Synthesis of Heterocyclic Hybrids: Fusing the core structure with various heterocyclic moieties, such as thiazoles or triazoles, which are known to be present in many bioactive compounds. For example, thiazole derivatives have shown versatility in interacting with diverse biological targets. mdpi.com

These synthetic efforts often produce a collection of novel compounds that can then be screened for various biological activities.

Derivative Type Synthetic Strategy Purpose
Phenyl Ring AnalogsSubstitution with various functional groups (e.g., -NO2, halogens)Enhance bioactivity and explore structure-activity relationships (SAR) mdpi.com
Heterocyclic DerivativesReaction with reagents to form thiazole or triazole ringsIntroduce new pharmacophores with known biological relevance mdpi.commdpi.com
Hydrazide DerivativesConversion of the carboxylic acid to a hydrazideCreate intermediates for further synthesis of bioactive molecules like triazoles mdpi.com

Investigation of Bioactivity Profiles in Research Models

Once synthesized, the novel derivatives undergo rigorous testing in various research models to determine their biological effects. This screening is crucial for identifying promising candidates for further development.

Derivatives of amino acids are recognized as promising scaffolds for developing new antimicrobial agents. nih.gov Research into compounds structurally related to 2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid has revealed significant antibacterial and antifungal properties. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens. mdpi.com

Studies have shown that specific chemical modifications can dramatically influence antimicrobial efficacy. The incorporation of a 4-NO2 substitution in the phenyl ring of one analog led to enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com Similarly, other research has demonstrated that certain pyrrolone derivatives possess moderate antibacterial activity and considerable antifungal activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

The mechanism of action for these compounds can vary. Some may interfere with essential microbial biosynthetic pathways, acting as structural analogs of amino acid intermediates. nih.gov Others might disrupt bacterial metabolism or key cellular processes like DNA replication and protein synthesis. jmchemsci.com

The following table summarizes the antimicrobial activity of selected analog derivatives.

Compound/Derivative Class Target Organism Observed Activity (MIC) Reference
3-((4-hydroxyphenyl)amino)propanoic acid derivative with phenyl substituentS. aureus16 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substituentS. aureus, E. faecalis16 µg/mL mdpi.com
3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO2 phenyl substituentE. coli32 µg/mL mdpi.com
2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and pyrrolone derivativesCandida albicansConsiderable antifungal activity researchgate.net
2-amino-3-[(2-nitro-1-phenylpropyl)thio]propanoic acid derivativesMycobacterium tuberculosis H37RvSignificant activity (MIC as low as 1.95 µg/ml) dergipark.org.tr

The neurobiological activity of novel amino acid derivatives is an area of significant research interest. While direct studies on this compound are limited, research on analogous compounds provides insight into the types of investigations performed. For example, the neurotoxic amino acid 2-amino-3-(methylamino)-propanoic acid (BMAA) has been studied extensively to understand its pharmacokinetics and ability to cross the blood-brain barrier. nih.govresearchgate.net

In rat models, studies of BMAA revealed that its uptake into the brain was limited by low permeability across the blood-brain barrier. nih.govresearchgate.net After injection, brain levels of BMAA peaked within 8 hours and then declined. nih.govresearchgate.net Such studies are critical for determining whether a compound can reach potentially effective or toxic concentrations in the central nervous system. These investigations help to define the potential neurological effects of new amino acid derivatives.

Incorporation into Peptidomimetic Structures and Prodrug Strategies

Amino acids like this compound serve as valuable building blocks in medicinal chemistry, particularly in the development of peptidomimetics and prodrugs.

Peptidomimetics are molecules that mimic the structure and function of natural peptides. Incorporating unnatural amino acids can confer unique properties, such as increased stability against enzymatic degradation or novel biological activity. For instance, the incorporation of a similar compound, 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid, into a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation. nih.gov This demonstrates the potential of such modified amino acids to disrupt pathological protein aggregation processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid, and what purification methods are recommended?

  • Methodology :

  • Synthesis : Utilize a multi-step approach starting with protected phenylalanine derivatives. Introduce the methoxy and methyl groups via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, methyl groups can be introduced using methyl iodide under basic conditions, while methoxy groups may require demethylation of protected intermediates .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns or recrystallization using ethanol/water mixtures is recommended to achieve >95% purity. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use DMSO-d₆ or D₂O as solvents to resolve aromatic protons (δ 6.5–7.2 ppm) and methoxy/methyl groups (δ 3.2–3.8 ppm). 2D NMR (COSY, HSQC) aids in structural confirmation .
  • HPLC : Employ a gradient elution (0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Retention times should be cross-validated against known analogs (e.g., tyrosine derivatives) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z: ~224 for [M+H]⁺) .

Q. What are the primary research applications of this compound in coordination chemistry?

  • Applications : Acts as a ligand for transition metals (e.g., cerium(III)) due to its carboxylate and amino functional groups. Use in synthesizing mixed-ligand complexes for catalytic or photoluminescence studies. Optimize metal-to-ligand ratios (1:2 or 1:3) in DMSO/water mixtures at pH 7–8 .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what biocatalytic strategies are applicable?

  • Enantiocontrol :

  • Chiral Resolution : Use immobilized penicillin acylase (IPA) or lipases to selectively hydrolyze racemic mixtures. For example, IPA catalyzes the kinetic resolution of N-acetylated intermediates .
  • Biocatalysis : Employ engineered phenylalanine ammonia-lyase (PAL) variants to stereoselectively deaminate or aminate precursors, achieving >90% enantiomeric excess (ee) .

Q. What computational methods predict the substituent effects of methoxy and methyl groups on biological activity?

  • In Silico Strategies :

  • Density Functional Theory (DFT) : Calculate electron-donating effects of the methoxy group and steric impacts of the methyl group on binding affinity to target enzymes (e.g., tyrosine hydroxylase). Compare with halogenated analogs (e.g., 4-chloro derivatives) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein pockets to assess bioavailability. Methoxy groups enhance hydrophobicity, while methyl groups may hinder rotational freedom .

Q. How do conflicting spectral data (e.g., unexpected NMR splitting) arise, and how are they resolved?

  • Troubleshooting :

  • Dynamic Exchange : Aromatic protons may exhibit splitting due to hindered rotation of the methoxy-methylphenyl group. Variable-temperature NMR (25–80°C) can coalesce split signals .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., demethylated or oxidized derivatives). Adjust reaction conditions (e.g., inert atmosphere) to minimize degradation .

Key Notes

  • Methodological Focus : Emphasized reproducible protocols for synthesis, characterization, and application in line with academic research standards.
  • Substituent Analysis : Highlighted comparative studies with halogenated or hydroxylated analogs to contextualize structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.